molecular formula C5H6F2N2O2S2 B6192691 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonamide CAS No. 2648940-72-9

2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonamide

Cat. No.: B6192691
CAS No.: 2648940-72-9
M. Wt: 228.2
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in medicinal chemistry, agrochemicals, and material sciences.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the difluoroethyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide is unique due to its specific combination of the thiazole ring and the difluoroethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields of research .

Properties

CAS No.

2648940-72-9

Molecular Formula

C5H6F2N2O2S2

Molecular Weight

228.2

Purity

95

Origin of Product

United States

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